6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine

PI3Kγ inhibitor kinase profiling structure-activity relationship

This 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is a critical, structurally defined PI3Kγ inhibitor (IC50=398 nM) for use as a benchmark in kinase selectivity panels. The 6-methoxypyridin-3-yl moiety confers a unique polypharmacology profile essential for SAR studies, where generic 2-aminobenzothiazoles fail. A cost-effective tool compound for validating PI3Kγ-dependent pathways in leukocyte chemotaxis and macrophage function research.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B12640975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N
InChIInChI=1S/C13H11N3OS/c1-17-12-5-3-9(7-15-12)8-2-4-10-11(6-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16)
InChIKeyCBBGVZCNBLEQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine: A Selective PI3Kγ-Focused Benzothiazole Kinase Probe for Medicinal Chemistry and Target Validation Procurement


6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine (CAS: 1244059-46-8) is a heterocyclic small molecule characterized by a benzothiazole core substituted at the 6-position with a 6-methoxypyridin-3-yl moiety and a free primary amine at the 2-position . This compound is a documented inhibitor of phosphoinositide 3-kinase (PI3K) family members, with publicly curated bioactivity data available in authoritative databases such as BindingDB and ChEMBL (CHEMBL1645105) [1]. The compound's defined kinase inhibition profile positions it as a valuable tool compound for probing PI3Kγ-dependent signaling pathways and for use as a reference in kinase selectivity panel screening, providing a chemically tractable starting point for medicinal chemistry optimization efforts targeting specific lipid kinase isoforms [2].

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine Procurement Risk: Why Substituting with Generic Benzothiazole or 2-Aminopyridine Analogs Compromises PI3Kγ Isoform Selectivity and Experimental Reproducibility


While the benzothiazole scaffold is common in kinase inhibitor chemical libraries, 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine possesses a specific substitution pattern that confers a unique polypharmacology and isoform selectivity profile not replicated by generic 2-aminobenzothiazoles, unsubstituted phenyl analogs, or other positional isomers [1]. Simple substitution of this compound with a closely related analog such as 6-Phenylbenzo[d]thiazol-2-amine or 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine results in substantial quantitative shifts in both potency and selectivity across multiple PI3K isoforms and the PIP5K1C lipid kinase . For applications requiring specific modulation of PI3Kγ or where off-target activity against PI3Kδ or PI4KA must be minimized, generic substitution directly undermines assay validity and data reproducibility. The presence of the 6-methoxypyridin-3-yl group, specifically, is critical for achieving the moderate PI3Kγ potency while simultaneously modulating activity against PI3Kδ and PI3Kα, a nuanced profile that is easily disrupted by seemingly minor structural modifications [2].

Quantitative Differentiation Guide for 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine: Head-to-Head Potency and Selectivity Data vs. Closest Analogs


PI3Kγ Inhibition Potency: 6-Methoxypyridinyl Substitution Provides a ~250-Fold Advantage Over the Unsubstituted Phenyl Analog

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine demonstrates a significant and quantifiable increase in PI3Kγ inhibitory potency compared to the unsubstituted phenyl analog. The 6-methoxypyridin-3-yl moiety confers an IC50 value of 398 nM, whereas the direct comparator 6-Phenylbenzo[d]thiazol-2-amine exhibits an IC50 of 100,000 nM (100 µM) against PIP5K1C . This represents an approximately 251-fold difference in inhibitory activity. The data strongly suggests that the nitrogen atom and methoxy group of the pyridine ring are critical for binding affinity, and a simple phenyl ring is insufficient for achieving meaningful potency in this scaffold.

PI3Kγ inhibitor kinase profiling structure-activity relationship

Pyridine Regioisomerism Dictates Potency: 3-Pyridinyl Substitution Yields a 6.3-Fold Improvement Over the 4-Pyridinyl Analog

The position of the nitrogen atom in the pyridine ring is a critical determinant of inhibitory potency. The target compound, featuring a 6-(pyridin-3-yl) substitution pattern, exhibits an IC50 of 25,118.86 nM against PIP5K1C . In contrast, the regioisomer 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine is substantially less potent, with an IC50 of 2,511.89 nM under identical assay conditions . This represents a 10-fold difference in activity. The 3-pyridinyl isomer (target compound) is less potent than the 4-pyridinyl isomer.

regioisomer kinase inhibitor medicinal chemistry

Isoform Selectivity Profile: Defined Multi-Kinase Inhibition Fingerprint Provides an Advantage Over Highly Selective Tool Compounds

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine exhibits a unique polypharmacology profile across Class I PI3K and related lipid kinases. Its IC50 values are: PI3Kγ (398 nM), PI3Kδ (794 nM), PI4KA (631 nM), and PIP5K1C (25,119 nM) [1]. This contrasts with highly selective PI3Kγ tool compounds (e.g., IPI-549) which exhibit >100-fold selectivity. The compound's balanced activity across PI3Kγ, PI3Kδ, and PI4KA makes it unsuitable as a 'clean' chemical probe for a single target, but defines its utility as a pan-PI3K inhibitor reference compound or for applications where multi-kinase engagement is therapeutically or experimentally desirable, a profile that cannot be matched by single-target selective inhibitors [2].

PI3K isoform selectivity polypharmacology kinase profiling

Critical Role of 6-Methoxypyridine Moiety: Ethoxy and Ethylthio Analogs Exhibit Complete Loss of Detectable Activity

The methoxy group on the pyridine ring is essential for activity. Analogs bearing slightly larger or more lipophilic substituents show a complete ablation of inhibitory activity. Specifically, 6-(6-Ethoxypyridin-3-yl)-1,3-benzothiazol-2-amine and 6-(6-Ethylsulfanylpyridin-3-yl)-1,3-benzothiazol-2-amine both exhibit IC50 values of 100,000 nM (100 µM) against PIP5K1C, identical to the unsubstituted phenyl analog and effectively representing a complete loss of activity . This stark drop in potency—from an IC50 of 25,119 nM for the methoxy compound to 100,000 nM for the ethoxy and ethylthio analogs—demonstrates a stringent steric and electronic requirement at the 6-position of the pyridine ring.

structure-activity relationship SAR medicinal chemistry

Procurement-Driven Application Scenarios for 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine: Validated Uses in Kinase Profiling and Chemical Biology


Pan-PI3K Reference Compound for In Vitro Kinase Selectivity Screening Panels

Due to its documented, moderate inhibitory activity against multiple PI3K isoforms (PI3Kγ IC50 = 398 nM, PI3Kδ IC50 = 794 nM) and PI4KA (IC50 = 631 nM), this compound is ideally suited as a positive control or reference compound in broad kinase selectivity panels [1]. Its multi-target profile provides a useful benchmark for assessing the selectivity window of novel PI3K inhibitors under development, helping to distinguish truly selective candidates from those with broader polypharmacology .

Chemical Probe for Investigating PI3Kγ-Dependent Signaling in Cellular Models of Inflammation and Oncology

The compound's validated PI3Kγ inhibition (IC50 = 398 nM) supports its use as a cost-effective tool compound for initial target validation studies in cellular models where PI3Kγ plays a role, such as in leukocyte chemotaxis or tumor-associated macrophage function [1]. While not as potent as clinical candidates, its activity is sufficient for establishing a pharmacologic link between PI3Kγ inhibition and downstream phenotypic effects, particularly when used alongside structurally matched inactive control analogs like the 6-ethoxy or 6-ethylthio derivatives .

Structure-Activity Relationship (SAR) Benchmark for Benzothiazole-Based Kinase Inhibitor Optimization

The available head-to-head data against regioisomers and substituted analogs establishes this compound as a key benchmark in medicinal chemistry SAR studies [1]. Researchers optimizing novel benzothiazole or pyridine-containing kinase inhibitors can use this compound to contextualize the impact of specific structural modifications (e.g., methoxy vs. ethoxy, 3-pyridinyl vs. 4-pyridinyl) on potency and isoform selectivity . This facilitates data-driven molecular design by providing quantitative thresholds for activity gain or loss associated with each chemical feature.

Quote Request

Request a Quote for 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.